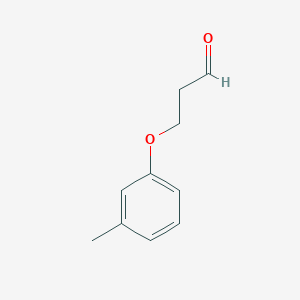
Prolyl-Histidine
Descripción general
Descripción
Prolyl-Histidine is a dipeptide with the molecular formula C11H16N4O3 . It has a molecular weight of 252.27 g/mol .
Synthesis Analysis
The synthesis of Prolyl-Histidine involves complex biochemical reactions. For instance, the aldol reaction of acetone and benzaldehyde catalyzed by Prolyl-Histidine was studied using density functional theory (DFT) method .Molecular Structure Analysis
The molecular structure of Prolyl-Histidine includes a pyrrolidine ring from the proline and an imidazole ring from the histidine . The IUPAC name is (2S)-3-(1H-imidazol-5-yl)-2-[[ (2S)-pyrrolidine-2-carbonyl]amino]propanoic acid .Chemical Reactions Analysis
The aldol reaction of acetone and benzaldehyde catalyzed by Prolyl-Histidine involves several steps: formation of an alcohol intermediate with acetone and Pro-His by water assistance, formation of enamine by alcohol dehydration, formation of imine complexes by electrophilic addition of enamine and benzaldehyde, and formation of aldol products by imine complex combining with water to obtain S or R type products after removing the catalyst .Physical And Chemical Properties Analysis
Prolyl-Histidine has a molecular weight of 252.27 g/mol, a Hydrogen Bond Donor Count of 4, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 5 . Its exact mass and monoisotopic mass are 252.12224039 g/mol .Aplicaciones Científicas De Investigación
- Researchers have developed fluorescence sensors based on silver nanoclusters (Ag NCs) modulated by copper ions for detecting L-histidine .
Fluorescence Sensors for L-Histidine Detection
l-Proline Analogues in Fundamental Research and Industry
L-Histidine-Based Molecular Devices
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3/c16-10(8-2-1-3-13-8)15-9(11(17)18)4-7-5-12-6-14-7/h5-6,8-9,13H,1-4H2,(H,12,14)(H,15,16)(H,17,18)/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPSGCXDIVACBU-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prolyl-Histidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Caffeoyl-Prolyl-Histidine Amide (CA-PH), a compound incorporating Prolyl-Histidine?
A1: Research suggests that CA-PH exerts its effects by inhibiting the enzyme Fyn []. Specifically, CA-PH competitively binds to the ATP binding site of Fyn, hindering its activity. This inhibition then disrupts the downstream SYK/IKK/IκB signaling pathway, ultimately suppressing the activation of NF-κB, a key regulator of inflammation [].
Q2: What are the potential therapeutic benefits of targeting Fyn with compounds like CA-PH?
A2: Studies have shown that CA-PH, through its inhibition of Fyn, successfully alleviates atopic dermatitis (AD)-like phenotypes in mouse models []. This includes reducing epidermal thickening, mast cell infiltration, and the expression of inflammatory cytokines []. These findings suggest that Fyn could be a promising therapeutic target for inflammatory skin diseases like AD.
Q3: How does CA-PH compare to traditional treatments for inflammatory skin conditions like glucocorticoids?
A3: Unlike long-term glucocorticoid use, which can lead to side effects like skin atrophy, chronic application of CA-PH in mice did not induce REDD1 upregulation, mTOR signaling reduction, or skin atrophy []. This suggests that CA-PH might offer a safer alternative for long-term management of inflammatory skin diseases.
Q4: Beyond CA-PH, have other studies explored the biological activity of Prolyl-Histidine containing peptides?
A4: Yes, research has identified Prolyl-Histidine and other dipeptides within the low molecular weight fraction of Alteromonas macleodii QZ9-9 fermentation products []. These metabolites exhibit notable antioxidant properties, highlighting the potential of Prolyl-Histidine containing compounds for various applications [].
Q5: Are there any computational studies investigating Prolyl-Histidine's properties or activities?
A5: While not directly focusing on CA-PH, theoretical investigations have explored the catalytic properties of Prolyl-Histidine in intermolecular aldol reactions []. This research sheds light on the potential for Prolyl-Histidine to act as a catalyst in organic synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



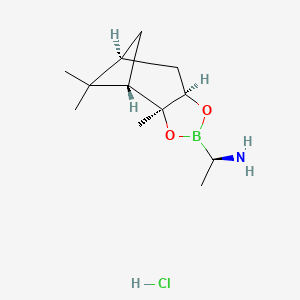


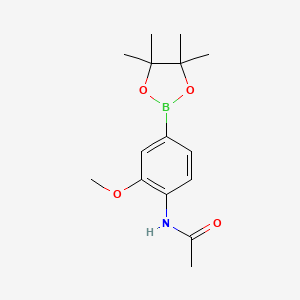

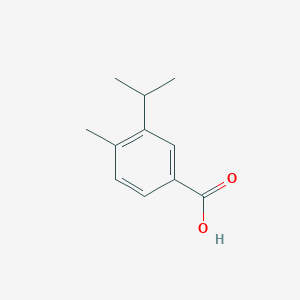
![4-{[(3-methoxypropyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B3167438.png)


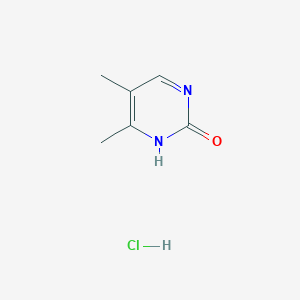
![5-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3167467.png)

